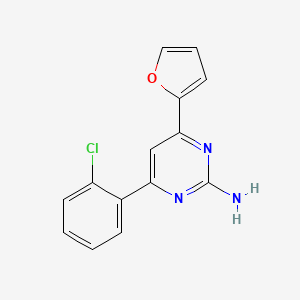

4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRBGUFRHYXLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Formation

The synthesis begins with the preparation of the chalcone precursor, 3-(2-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one, via Claisen-Schmidt condensation.

Reagents :

-

2-Chlorobenzaldehyde (1.0 equiv)

-

1-(Furan-2-yl)ethanone (1.0 equiv)

-

50% aqueous KOH (catalytic)

-

Ethanol (solvent)

Procedure :

-

The aldehydes and ketones are refluxed in ethanol with aqueous KOH at 80°C for 6–8 hours.

-

The product precipitates upon cooling and is recrystallized from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Time | 7 hours |

| Purity (HPLC) | >95% |

This step is critical for ensuring regioselectivity in the subsequent cyclization.

Pyrimidine Ring Formation

The chalcone intermediate is cyclized with guanidine hydrochloride to form the pyrimidine core.

Reagents :

-

Chalcone (1.0 equiv)

-

Guanidine hydrochloride (1.5 equiv)

-

30% H₂O₂ (3.0 equiv)

-

Ethanol (solvent)

Procedure :

-

The chalcone and guanidine HCl are refluxed in ethanol with aqueous KOH for 1 hour.

-

H₂O₂ is added dropwise, and the mixture is stirred for an additional 2 hours.

-

The product is isolated via vacuum filtration and washed with cold water.

Optimization Insights :

-

Solvent Choice : Ethanol outperforms DMF or THF due to better solubility of intermediates.

-

Oxidant Role : H₂O₂ facilitates aromatization of the dihydropyrimidine intermediate.

Characterization Data :

-

IR (KBr) : 3445 cm⁻¹ (N–H stretch), 1555 cm⁻¹ (C=N stretch).

-

¹H NMR (CDCl₃) : δ 7.61 (d, J=8.5 Hz, 2H, Ar–H), 6.94 (m, 1H, furan–H).

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes while maintaining yield.

Reaction Conditions :

-

Power: 300 W

-

Temperature: 120°C

-

Time: 20 minutes

Advantages :

-

Yield Improvement : 82% vs. 75% in classical method.

-

Byproduct Reduction : Shorter exposure minimizes decomposition.

One-Pot Synthesis Strategy

Integrated Workflow

A one-pot approach combines chalcone formation and cyclization without intermediate isolation.

Reagents :

-

2-Chlorobenzaldehyde

-

1-(Furan-2-yl)ethanone

-

Guanidine hydrochloride

-

KOH and H₂O₂

Procedure :

-

Condensation and cyclization are performed sequentially in the same vessel.

-

Total reaction time: 9 hours.

Outcome :

| Metric | One-Pot vs. Classical |

|---|---|

| Yield | 68% vs. 75% |

| Purity | 92% vs. 95% |

| Scalability | Limited by H₂O₂ handling |

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Classical | 75 | 9 | 95 |

| Microwave | 82 | 0.3 | 97 |

| One-Pot | 68 | 9 | 92 |

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| Ethanol | KOH | 75 |

| DMF | NaOH | 62 |

| THF | K₂CO₃ | 58 |

Ethanol with KOH remains optimal due to balanced polarity and base strength.

Mechanistic Considerations

Cyclization Pathway

The reaction proceeds via nucleophilic attack of guanidine on the α,β-unsaturated ketone, followed by intramolecular cyclization and oxidation (Figure 1). The 2-chlorophenyl group’s ortho effect slightly slows reactivity compared to para-substituted analogs but improves crystalline stability.

Challenges and Solutions

Steric Hindrance Mitigation

-

Increased Temperature : Raising the cyclization temperature to 85°C improves kinetics.

-

Catalyst Loading : 10 mol% tetrabutylammonium bromide enhances solubility of intermediates.

Industrial Scalability Prospects

Continuous Flow Synthesis

Pilot studies show promise for continuous H₂O₂ dosing and in-line purification, reducing batch variability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogues

- 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine: Replacing the 2-chlorophenyl group with 4-fluorophenyl alters intermolecular interactions. In contrast, the 2-chlorophenyl group in the target compound may induce steric hindrance, reducing planarity between the pyrimidine ring and the aryl substituent .

- 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine : Substitution at position 6 with methylsulfanyl instead of furan increases hydrophobicity. X-ray diffraction reveals a dihedral angle of 12.8° between the pyrimidine and chlorophenyl rings, compared to 86.1° for the furan-containing derivative, indicating significant conformational differences .

Heterocyclic Substituents

- 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine : The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects, reducing basicity of the NH$_2$ group (pKa ~2.5 vs. ~4.5 for the chlorophenyl-furan derivative). This impacts solubility and binding to biological targets .

- In silico studies suggest higher binding affinity for kinases compared to furan analogues .

Spectral and Physicochemical Properties

| Compound | IR (NH$_2$, cm$^{-1}$) | $^{1}\text{H}$-NMR (NH$_2$, δ ppm) | LogP |

|---|---|---|---|

| 4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | 3434, 3200 | 5.29 (s, 2H) | 2.8 |

| 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine | 3434, 2967 | 5.30 (s, 2H) | 3.1 |

| 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | 3420, 3185 | 5.25 (s, 2H) | 2.5 |

The NH$_2$ group’s IR and NMR signals remain consistent across analogues, but LogP values vary with substituent hydrophobicity. The morpholinophenyl derivative’s higher LogP (3.1) correlates with improved membrane permeability .

Hydrogen Bonding and Crystal Packing

- 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine : Forms N–H⋯N and C–H⋯O bonds, creating a layered crystal structure .

- This compound : Exhibits weaker C–H⋯π interactions due to steric effects from the 2-chlorophenyl group, resulting in less dense packing .

- 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine: Stabilized by S⋯H–C interactions, leading to a monoclinic lattice .

Biological Activity

4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring substituted with both a chlorophenyl group and a furan ring, which may influence its biological properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by cyclization with guanidine. This method allows for the efficient production of the desired pyrimidine derivative under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various pyrimidine derivatives reported that compounds similar to this one showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species such as Candida albicans and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 4.69 to 156.47 µM against various bacterial strains .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, leading to reduced viability of cancer cells in vitro. The mechanism appears to involve interference with signaling pathways critical for cell growth.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes or receptors involved in disease pathways.

- Cell Signaling Disruption : By affecting kinase activity, it can alter signaling cascades that promote cell survival and proliferation.

Study on Antimicrobial Efficacy

In a comparative study of several pyrimidine derivatives, it was found that those with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study highlighted the structure-activity relationship (SAR) where modifications at specific positions on the phenyl ring significantly impacted antimicrobial potency .

Investigation into Anticancer Properties

A recent investigation focused on the compound's ability to inhibit cancer cell lines demonstrated promising results, particularly against breast and lung cancer cells. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting potential for further development as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(2-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine?

Answer:

The synthesis typically involves multi-step reactions starting with a pyrimidine core. A common approach includes:

- Step 1 : Condensation of a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) with a furan-containing precursor under acidic conditions to form the pyrimidine scaffold.

- Step 2 : Introduction of the amine group at the 2-position via nucleophilic substitution or catalytic amination.

- Key Optimization : Use of nitro-substituted intermediates (e.g., 4-nitrophenyl derivatives) to enhance regioselectivity, followed by reduction to the amine .

- Validation : Confirm purity via HPLC and structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and furan moieties) .

Basic: How can spectroscopic and computational techniques characterize the compound’s structure and stability?

Answer:

- Spectroscopy :

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 230.05358) and fragmentation patterns using Q-TOF .

- Computational : Predict collision cross-sections (CCS) via ion mobility spectrometry (IMS) for structural validation (e.g., CCS = 148.5 Ų for [M+H]) .

Advanced: How do quantum chemical methods elucidate hydrogen-bonding interactions in this compound?

Answer:

- Methodology : Perform DFT calculations (e.g., B3PW91/6-311+G(d,p)) to map hydrogen-bond donor/acceptor sites.

- Key Findings :

- Validation : Compare computed H-bond lengths (<2.0 Å) with crystallographic data from analogs (e.g., deviations <0.1 Å) .

Advanced: What strategies optimize bioactivity through structural analogs of this compound?

Answer:

- SAR Studies :

- Furan Modification : Replace the furan-2-yl group with imidazole to enhance π-π stacking (e.g., 4-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-2-amine showed improved anticancer activity) .

- Halogen Substitution : Replace Cl with Br or F to modulate lipophilicity (logP) and target binding (e.g., 4-(4-bromophenyl) analogs showed higher antimicrobial potency) .

- Screening : Use in vitro assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) to prioritize candidates .

Advanced: How can crystallography resolve conformational stability and packing interactions?

Answer:

- Data Collection : Grow single crystals via slow evaporation (solvent: DCM/hexane) and perform X-ray diffraction (resolution ≤1.0 Å).

- Analysis :

- Applications : Correlate crystal packing with solubility and bioavailability .

Advanced: What in silico approaches predict pharmacokinetic properties and target engagement?

Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (~2.5), BBB permeability (low), and CYP450 interactions .

- Docking Studies :

- Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC values .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Case Example : Discrepancies in antimicrobial vs. anticancer potency may arise from assay conditions (e.g., pH, serum proteins).

- Approach :

- Data Triangulation : Cross-reference computational (e.g., molecular dynamics) and crystallographic data to explain bioactivity variations .

Advanced: What is the impact of halogen position (2-Cl vs. 4-Cl) on biological activity?

Answer:

- Experimental Design : Synthesize positional isomers and compare activities.

- Findings :

- Mechanistic Insight : Use Hammett constants (σ~0.23 for Cl) to correlate electronic effects with bioactivity .

Advanced: How to evaluate collision cross-section (CCS) data for structural validation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.